

molecular structure of 2-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-5-chlorobenzonitrile

Cat. No.: B036133

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure of **2-Bromo-5-chlorobenzonitrile**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and characterization of **2-Bromo-5-chlorobenzonitrile** (CAS No: 57381-37-0). As a versatile aromatic building block, this compound is of significant interest in medicinal chemistry and materials science.^[1] Its utility stems from a unique arrangement of three distinct functional groups—a nitrile, a bromine atom, and a chlorine atom—which allow for sequential and regioselective chemical modifications. This document delves into the compound's electronic structure, spectroscopic signature, a validated synthetic protocol, and its applications, offering field-proven insights for professionals in drug discovery and organic synthesis.

Introduction: A Privileged Scaffold in Modern Synthesis

2-Bromo-5-chlorobenzonitrile is a polysubstituted aromatic compound whose strategic value lies in its trifunctional nature. The benzene ring is substituted with two different halogen atoms and an electron-withdrawing nitrile group. This substitution pattern makes it a valuable intermediate for constructing complex molecular architectures.^[2]

The key to its utility is the differential reactivity of its functional groups:

- Bromine Atom (C2): The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This allows for the selective formation of new carbon-carbon bonds at this position.[1]
- Chlorine Atom (C5): While less reactive than bromine, the chlorine atom provides a secondary site for functionalization under more forcing conditions or via alternative reaction pathways, such as nucleophilic aromatic substitution, offering a handle for molecular diversification.[1]
- Nitrile Group (C1): The strongly electron-withdrawing cyano group influences the electronic properties of the entire aromatic ring, activating it towards certain reactions.[1] Furthermore, the nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a gateway to other important functionalities.[2]

This combination of features establishes **2-Bromo-5-chlorobenzonitrile** as a privileged scaffold for the synthesis of kinase inhibitors, agrochemicals, and advanced materials.[1]

Molecular and Electronic Structure

The fundamental identity of **2-Bromo-5-chlorobenzonitrile** is defined by its precise molecular connectivity and resulting electronic properties.

Structural Identification and Physicochemical Properties

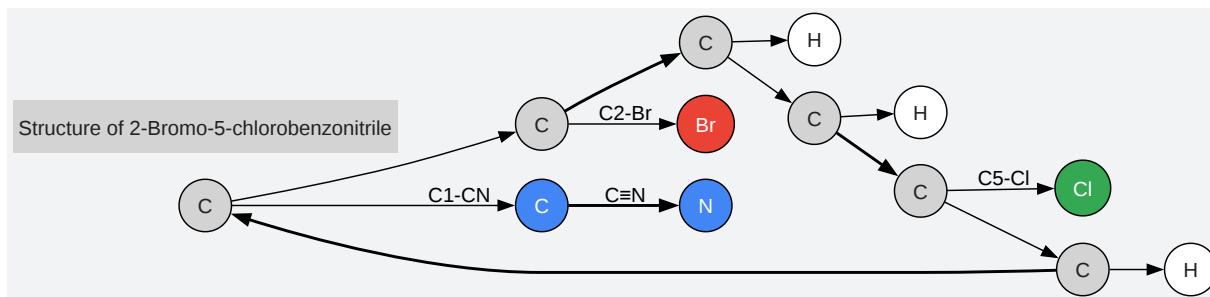

The IUPAC name, **2-bromo-5-chlorobenzonitrile**, explicitly defines the substitution pattern on the benzene ring.[3][4] It is crucial to distinguish it from its isomers, such as 5-bromo-2-chlorobenzonitrile, as the differing positions of the halogens dramatically alter the molecule's reactivity and steric profile. The core physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of **2-Bromo-5-chlorobenzonitrile**

Property	Value	Source(s)
CAS Number	57381-37-0	[3][5][6]
Molecular Formula	C ₇ H ₃ BrCIN	[3][4][5][7]
Molecular Weight	216.46 g/mol	[3][4][7][8]
Appearance	White to light yellow crystalline solid	[4]
IUPAC Name	2-bromo-5-chlorobenzonitrile	[3][4]
SMILES	C1=CC(=C(C=C1Cl)C#N)Br	[3][4][9]
InChI Key	CTSHRMBLMKPDAG-UHFFFAOYSA-N	[3][5][7][9]

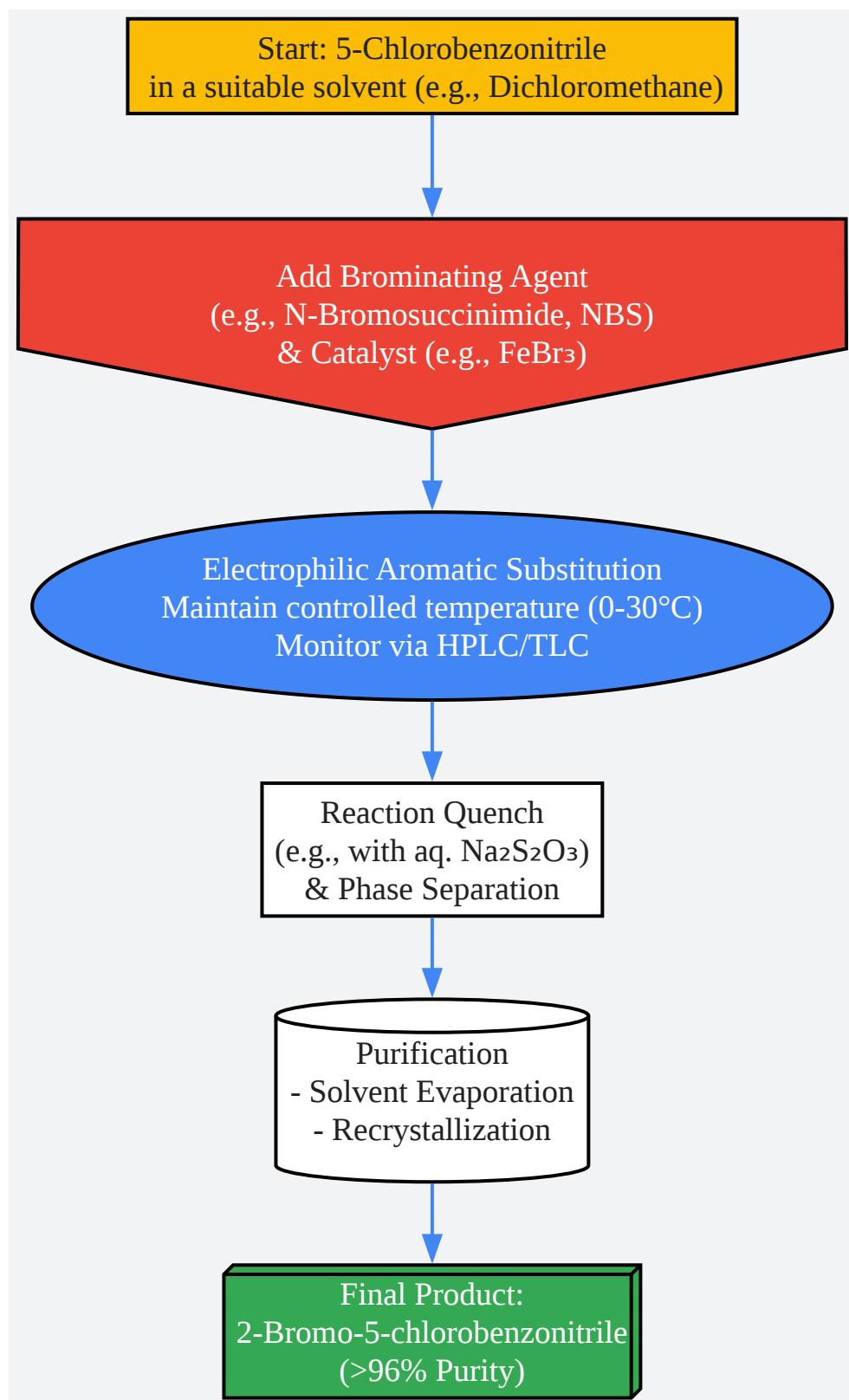
Molecular Geometry and Visualization

The molecule consists of a planar benzene ring with the nitrile group and halogen atoms attached. The geometry is critical for understanding its interaction with catalysts and biological targets.

[Click to download full resolution via product page](#)

Caption: 2D molecular structure of **2-Bromo-5-chlorobenzonitrile**.

Electronic Profile


The electronic nature of the molecule is dominated by the interplay between the aromatic π -system and its substituents. Molecular orbital analysis indicates that the highest occupied molecular orbitals (HOMO) are primarily located on the aromatic ring, with contributions from the halogen lone pairs.^[4] Conversely, the lowest unoccupied molecular orbitals (LUMO) have a significant contribution from the π^* orbital of the cyano group.^[4] This electronic distribution is key to its reactivity, particularly the susceptibility of the C-Br bond to oxidative addition in catalytic cycles and the influence of the nitrile group on aromatic substitution reactions.

Synthesis and Characterization

The identity and purity of **2-Bromo-5-chlorobenzonitrile** must be rigorously confirmed. This section outlines a common synthetic approach and the expected spectroscopic data for structural validation.

Synthetic Workflow: Controlled Bromination

A prevalent method for synthesizing **2-Bromo-5-chlorobenzonitrile** is the regioselective electrophilic bromination of a precursor, 5-chlorobenzonitrile. The directing effects of the chloro (ortho-, para-directing) and nitrile (meta-directing) groups synergize to favor bromination at the C2 position, which is ortho to the chlorine and meta to the nitrile.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Bromo-5-chlorobenzonitrile**.

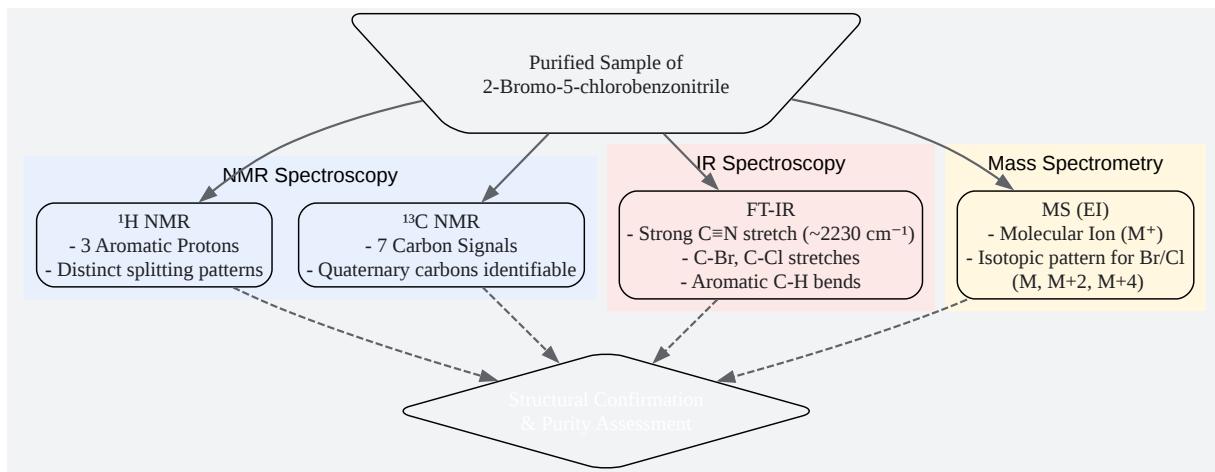
Experimental Protocol: Synthesis via NBS Bromination

This protocol is a self-validating system where reaction progress is monitored to ensure completion, and the final product is purified to a high standard.

Objective: To synthesize **2-Bromo-5-chlorobenzonitrile** with high purity (>96%).

Materials:

- 5-Chlorobenzonitrile
- N-Bromosuccinimide (NBS)
- Iron(III) Bromide (FeBr_3 , catalytic amount)
- Dichloromethane (DCM, anhydrous)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Ethanol (for recrystallization)


Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N_2 or Ar), dissolve 5-chlorobenzonitrile (1.0 eq) in anhydrous DCM.
- Catalyst Addition: Add a catalytic amount of FeBr_3 to the solution.
- Bromination: Cool the mixture to 0°C in an ice bath. Add NBS (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
 - Causality Insight: Portion-wise addition of NBS and temperature control are critical to prevent over-bromination and other side reactions, ensuring high regioselectivity.

- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete when the starting material spot/peak is no longer visible.
- Workup: Quench the reaction by slowly adding saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ to consume any unreacted bromine/NBS. Transfer the mixture to a separatory funnel.
- Extraction: Wash the organic layer sequentially with saturated NaHCO_3 solution, water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Recrystallize the crude solid from hot ethanol to afford pure **2-Bromo-5-chlorobenzonitrile** as a crystalline solid.
- Validation: Confirm the structure and purity of the final product using NMR, IR, and MS analysis as described below.

Spectroscopic Characterization Workflow

Structural elucidation relies on a combination of spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic validation of the molecular structure.

Expected Spectroscopic Data:

- ^1H NMR: The spectrum is expected to show three signals in the aromatic region (approx. 7.5-8.0 ppm). Due to the substitution pattern, each proton will appear as a distinct multiplet (e.g., doublet, doublet of doublets) based on its coupling to the other two protons.
- ^{13}C NMR: The spectrum should display seven distinct carbon signals: five for the aromatic ring (three protonated, two substituted with halogens) and one for the nitrile carbon. The carbon attached to the nitrile group (C1) and the nitrile carbon itself will have characteristic chemical shifts.
- Infrared (IR) Spectroscopy: A sharp, strong absorption band around $2225\text{-}2235 \text{ cm}^{-1}$ is the definitive signal for the nitrile ($\text{C}\equiv\text{N}$) stretching vibration. Additional peaks in the fingerprint region will correspond to C-Br, C-Cl, and aromatic C-H and C=C vibrations.

- Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic molecular ion cluster due to the natural isotopic abundance of bromine ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$) and chlorine ($^{35}\text{Cl} \approx 75.8\%$, $^{37}\text{Cl} \approx 24.2\%$). This results in a distinctive pattern for the molecular ion (M^+) with major peaks at m/z corresponding to the different isotopic combinations (M , $\text{M}+2$, $\text{M}+4$).

Applications in Drug Development and Materials Science

The validated structure of **2-Bromo-5-chlorobenzonitrile** serves as a starting point for the synthesis of high-value compounds.

- Medicinal Chemistry: It is a key building block for synthesizing inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical targets in anti-angiogenic cancer therapies.^[10] The scaffold allows for the systematic exploration of chemical space to optimize potency and selectivity.
- Materials Science: The presence of two halogen atoms suggests potential applications as a flame retardant.^[4] Its rigid, planar structure also makes it a candidate for incorporation into liquid crystals and other advanced organic materials.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Bromo-5-chlorobenzonitrile** is classified as harmful if swallowed (Acute Toxicity 4, Oral).^{[3][7]} It may also cause skin and serious eye irritation.^[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-Bromo-5-chlorobenzonitrile is a synthetically valuable compound whose molecular structure offers a platform for selective, multi-step chemical transformations. A thorough understanding of its electronic properties, guided by robust spectroscopic characterization and validated synthetic protocols, is essential for its effective application. This guide provides the

foundational technical knowledge required for researchers and scientists to confidently utilize this versatile building block in the development of novel therapeutics and advanced materials.

References

- **2-Bromo-5-chlorobenzonitrile** | C7H3BrCIN | CID 10330944.PubChem.[Link]
- **2-Bromo-5-Chlorobenzonitrile** | CAS 36946-61-5.Methylamine Supplier.[Link]
- **2-bromo-5-chlorobenzonitrile** (C7H3BrCIN).PubChemLite.[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromo-5-chlorobenzonitrile | C7H3BrCIN | CID 10330944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 2-Bromo-5-chlorobenzonitrile | 57381-37-0 [smolecule.com]
- 5. 2-Bromo-5-chlorobenzonitrile | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 2-Bromo-5-Chlorobenzonitrile | CAS 36946-61-5 | Properties, Uses, Safety & Supplier Information China [nj-finechem.com]
- 9. PubChemLite - 2-bromo-5-chlorobenzonitrile (C7H3BrCIN) [pubchemlite.lcsb.uni.lu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [molecular structure of 2-Bromo-5-chlorobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b036133#molecular-structure-of-2-bromo-5-chlorobenzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com